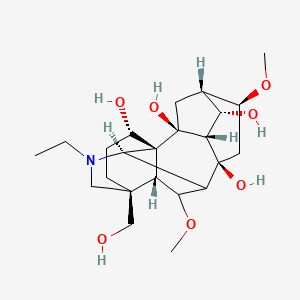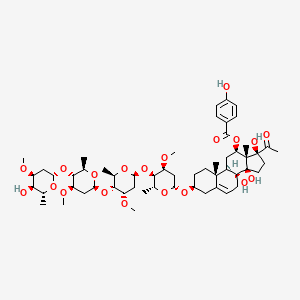
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine
Vue d'ensemble
Description
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine, also known as Chlordiazepam, is a chemical compound with the formula C16H14ClN3 . It has a molecular weight of 283.755 . This compound is also an intermediate in the synthesis of 8-Chloro-1-methyl-6-phenyl-4H-imidazo .
Synthesis Analysis
While specific synthesis methods for 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine were not found in the search results, it is known to be an intermediate in the synthesis of 8-Chloro-1-methyl-6-phenyl-4H-imidazo .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C16H14ClN3/c1-18-15-10-19-16 (11-5-3-2-4-6-11)13-9-12 (17)7-8-14 (13)20-15/h2-9H,10H2,1H3, (H,18,20) . The chemical structure of this compound is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine include a molecular weight of 283.755 . More specific properties such as density, boiling point, and melting point were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine's derivatives have been synthesized and analyzed for their crystal structures. For instance, variants like 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one have been studied for their molecular forms resulting from proton migration, significantly altering their molecular structure and influencing their assembly in the crystal (Kravtsov et al., 2012).
Electrochemical Properties
- The electrochemical reduction of this compound has been explored. It's been found that the reduction process is diffusion controlled and enables the quantitative determination of the drug in both acidic and basic media (Thomas et al., 1987).
Solubility Studies
- Studies on the solubility of derivatives like diazepam in various solvents have been conducted. These studies are crucial for understanding the behavior of these compounds in different environments and are essential for pharmaceutical formulations (Jouyban et al., 2010).
Metabolite Characterization
- The metabolites of chlordiazepoxide, a derivative, have been characterized using high-resolution mass spectrometry. Understanding the metabolism of such compounds is vital for pharmacokinetics and drug development (Schwartz et al., 1968).
Alternative Synthesis Methods
- Alternative synthesis methods for this compound have been developed, providing more efficient and potentially more cost-effective ways of producing these substances (Maehr et al., 1995).
Conformational Analysis
- The conformation of this compound in solution has been studied, offering insights into its chemical behavior and interactions, which is fundamental for drug design (Sunjic et al., 1979).
Propriétés
IUPAC Name |
7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMNQSVPYUAUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195995 | |
| Record name | N(4)-Desoxychlordiazepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4393-72-0 | |
| Record name | N(4)-Desoxychlordiazepoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Desoxychlordiazepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desoxochlordiazepoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZDV6E7DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)


![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

